N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (CAS RN: 536706-73-7) is a pyrimido[5,4-b]indole derivative featuring a 3-methoxyphenyl substituent on the pyrimidine ring and a 4-fluorobenzyl group attached to the acetamide nitrogen. The compound’s design aligns with structure-activity relationship (SAR) studies aimed at optimizing TLR4 selectivity and potency through strategic substitution patterns .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-34-19-6-4-5-18(13-19)31-25(33)24-23(20-7-2-3-8-21(20)29-24)30-26(31)35-15-22(32)28-14-16-9-11-17(27)12-10-16/h2-13,29H,14-15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAIAYVGYLJZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 403.4 g/mol. The compound features a pyrimidine core linked to a thioacetamide moiety, which may contribute to its biological properties.
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory processes, potentially reducing inflammation-related conditions.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Biological Assays and Efficacy
The efficacy of this compound has been evaluated in various biological assays:
Case Studies
- Anti-inflammatory Activity : In a study involving rat models, the compound demonstrated significant anti-inflammatory effects comparable to established NSAIDs but with improved gastrointestinal tolerability .
- Cancer Cell Studies : A recent study reported that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways .
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl derivatives with thioacetamides and pyrimidine derivatives. The synthesis typically involves:
- Step 1 : Formation of the pyrimidine core.
- Step 2 : Introduction of the thioacetamide moiety.
- Step 3 : Final acylation to obtain the target compound.
The molecular formula for this compound is C27H26FN3O3S, with a molecular weight of approximately 491.6 g/mol. Its structure includes a fluorobenzyl group, a methoxyphenyl group, and a pyrimidine derivative, contributing to its unique pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines, including:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains, showing varying degrees of activity. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Properties
In silico studies have indicated that derivatives of this compound may act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Research
A study on similar compounds demonstrated significant cytotoxic effects against breast cancer cells (MDA-MB-231). The study utilized MTT assays to evaluate cell viability and concluded that the presence of the fluorobenzyl group significantly enhanced anticancer activity compared to non-fluorinated analogs.
Case Study 2: Antimicrobial Evaluation
In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the side chains improved antibacterial potency, highlighting the importance of structural optimization in drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimido[5,4-b]indole derivatives, focusing on substituent variations, synthetic methodologies, and inferred SAR trends.
Substituent Variations in the Pyrimidoindole Core
- Target Compound : The pyrimidoindole core is substituted at position 3 with a 3-methoxyphenyl group. The methoxy moiety may enhance electronic effects and modulate binding interactions with TLR4 .
- Compound 27 (): Features a 3-phenyl substituent, lacking the methoxy group.
- Compound : Substitutes position 3 with a methyl group, significantly altering electronic and steric properties compared to the target’s 3-methoxyphenyl .
Acetamide N-Substituent Modifications
- Target Compound : The 4-fluorobenzyl group provides a balance of lipophilicity and electronic effects, with fluorine enhancing bioavailability and aromatic interactions .
- Compound 32 () : Incorporates a cyclohexyl group, which may enhance conformational rigidity and TLR4 binding through van der Waals interactions .
- Compound : Employs a 4-(trifluoromethoxy)phenyl group, introducing strong electron-withdrawing effects that could alter binding kinetics .
Data Tables
Table 1: Structural Comparison of Pyrimido[5,4-b]indole Derivatives
Research Findings and Implications
SAR Trends :
- 3-Methoxyphenyl (target) vs. 3-Phenyl (Compound 27): Methoxy groups may improve solubility and TLR4 affinity through polar interactions .
- 4-Fluorobenzyl (target) vs. Cyclohexyl (Compound 32): Aromatic N-substituents likely enhance target engagement compared to aliphatic groups .
- Trifluoromethoxy (): Strong electron-withdrawing effects may reduce binding potency but improve metabolic resistance .
Future Directions :
- Explore hybrid structures combining 3-methoxyphenyl and cyclohexyl groups.
- Evaluate the target compound in in vitro TLR4 activation assays to validate inferred activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, and how is purity optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling pyrimidoindole intermediates with thioacetamide derivatives under controlled conditions. For example, similar compounds (e.g., pyrazolo[4,3-d]pyrimidin-4-yl derivatives) are synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography (≥95% purity) and recrystallization . Purity is validated via HPLC and NMR spectroscopy to confirm structural integrity .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Characterization employs spectroscopic techniques:
- 1H/13C NMR : To confirm substituent positions and aromaticity.
- Mass Spectrometry (MS) : For molecular weight verification.
- X-ray Crystallography : Resolves 3D conformation, as seen in related pyrimidoindole derivatives .
- FT-IR : Validates functional groups (e.g., C=O, S-C bonds) .
Q. What in vitro assays are used to screen the compound’s biological activity?
- Methodological Answer : Initial screening includes:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., acps-pptase inhibition) to assess mechanistic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer : SAR is explored by systematically modifying substituents (e.g., fluorobenzyl, methoxyphenyl groups) and assessing changes in activity. For example:
- Electron-Withdrawing Groups : Trifluoromethyl groups enhance metabolic stability and lipophilicity .
- Heterocyclic Modifications : Pyridyl or triazolyl substitutions improve target binding .
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) predict activity based on electronic and steric parameters .
Q. What experimental strategies resolve contradictions in reported biological data?
- Methodological Answer : Contradictions (e.g., variable IC50 values) are addressed via:
- Orthogonal Assays : Replicating results across multiple methods (e.g., fluorescence vs. luminescence assays).
- Structural Analysis : Comparing crystallographic data to confirm conformational stability .
- Standardized Protocols : Adopting CLSI guidelines for antimicrobial testing to minimize variability .
Q. How is the compound’s mechanism of action elucidated in enzyme-targeted studies?
- Methodological Answer : Mechanistic insights are gained through:
- Kinetic Studies : Measuring enzyme inhibition (e.g., Ki values) using purified targets (e.g., bacterial acps-pptase) .
- Docking Simulations : Molecular modeling (AutoDock, Schrödinger) identifies binding interactions with active sites .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- Methodological Answer : Rodent models (e.g., BALB/c mice) are used for:
- Pharmacokinetics (PK) : LC-MS/MS quantifies plasma concentrations post-IV/oral administration.
- Efficacy Studies : Xenograft tumors or bacterial infection models assess therapeutic potential .
- Toxicology : Histopathology and serum biomarkers (ALT, AST) evaluate safety .
Q. How can flow chemistry improve the compound’s synthetic scalability?
- Methodological Answer : Flow reactors enable:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
